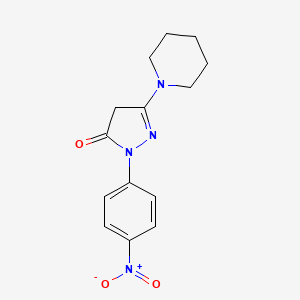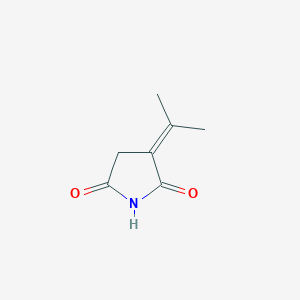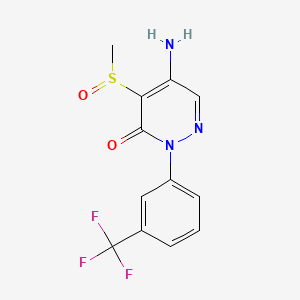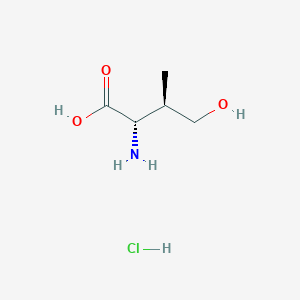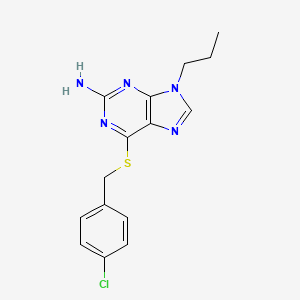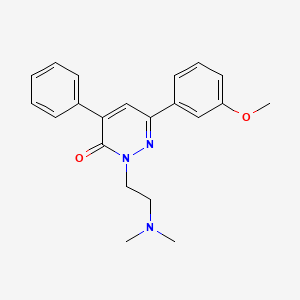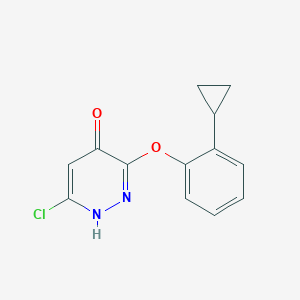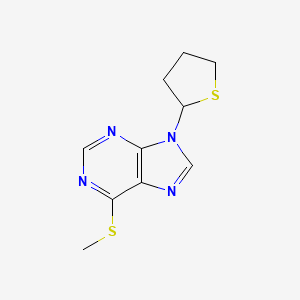
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine is a complex organic compound that features a purine base substituted with a methylsulfanyl group and a tetrahydrothiophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with a methylsulfanyl group followed by the introduction of the tetrahydrothiophenyl group through a substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The tetrahydrothiophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Methylsulfanyl)-9H-purine: Lacks the tetrahydrothiophenyl group but shares the methylsulfanyl substitution.
9-(Tetrahydrothiophen-2-yl)-9H-purine: Lacks the methylsulfanyl group but includes the tetrahydrothiophenyl substitution.
Uniqueness
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine is unique due to the combination of both the methylsulfanyl and tetrahydrothiophenyl groups. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
| 51776-58-0 | |
Formule moléculaire |
C10H12N4S2 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
6-methylsulfanyl-9-(thiolan-2-yl)purine |
InChI |
InChI=1S/C10H12N4S2/c1-15-10-8-9(11-5-12-10)14(6-13-8)7-3-2-4-16-7/h5-7H,2-4H2,1H3 |
Clé InChI |
XBEMNCRDBWZLRW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1N=CN2C3CCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


